molecular formula C16H16N4O2 B2747473 N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide CAS No. 1704533-55-0

N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide

Cat. No. B2747473
CAS RN: 1704533-55-0
M. Wt: 296.33
InChI Key: VPWPZFILZWDJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)acetamide” is a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine . It has been studied for its potential as a selective Axl inhibitor . Axl is a member of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases, and selective inhibition of Axl has been of interest in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a novel series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives . The specific synthesis process for “this compound” is not detailed in the available sources.

Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

Dimethylformamide-mediated Synthesis : A study by Ajani et al. (2019) focused on the cost-effective synthesis of pyrazole- and pyrimidine-based dihydropyrimidine derivatives, emphasizing their potential pharmacological applications in drug discovery (Ajani et al., 2019).

Antifungal Activity and QSAR Studies : Research by Rami et al. (2013) synthesized a series of dihydropyrimidine derivatives, demonstrating their antifungal activity against Candida albicans and exploring the structure-activity relationships through QSAR studies (Rami et al., 2013).

Molecular Structure of Pyrimidine Derivatives : Herold et al. (2002) synthesized new 4-aryloctahydropyrido[1,2-c]pyrimidine derivatives, investigating their molecular structure through NMR spectroscopy and X-ray diffraction, indicating potential for further pharmacological exploration (Herold et al., 2002).

Radioligand Imaging with Pyrimidineacetamides

Radiosynthesis of [18F]PBR111 : Dollé et al. (2008) discussed the development of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, specifically DPA-714, as selective ligands of the translocator protein (18 kDa) for PET imaging, showcasing the synthesis and application in radioligand imaging (Dollé et al., 2008).

Biological Evaluation of Pyrimidine Derivatives

Helicobacter pylori Urease Inhibitors : A study by Mamidala et al. (2021) discovered novel dihydropyrimidine and hydroxamic acid hybrids as potent inhibitors against Helicobacter pylori urease, highlighting their potential in treating H. pylori-induced gastritis (Mamidala et al., 2021).

Antihypertensive Activity : Research by Rana et al. (2004) synthesized dihydropyrimidine derivatives and tested them for antihypertensive activity, providing insights into the structure-activity relationship and potential for therapeutic applications (Rana et al., 2004).

Optical and Electronic Properties

Nonlinear Optical Exploration : A study by Hussain et al. (2020) focused on the nonlinear optical (NLO) properties of thiopyrimidine derivatives, comparing DFT/TDDFT calculations with experimental data to highlight their potential in optoelectronic applications (Hussain et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the PI3Kδ enzyme . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

The compound acts as a highly selective inhibitor of the PI3Kδ enzyme . By inhibiting this enzyme, it disrupts the PI3K/AKT/mTOR signaling pathway, which is often overactive in various types of cancer .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity. Inhibition of PI3Kδ leads to reduced AKT phosphorylation, thereby inhibiting the downstream mTOR pathway .

Pharmacokinetics

The compound has been identified as an orally available PI3Kδ inhibitor . .

Result of Action

The inhibition of PI3Kδ by the compound leads to reduced cell proliferation and induced apoptosis in certain cancer cells . It also shows efficacy in an in vivo antibody production model .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Furthermore, the compound’s efficacy may be influenced by the cellular environment, such as the presence of other signaling molecules and the specific characteristics of the target cells .

Future Directions

The future directions for this compound could involve further studies on its potential as a selective Axl inhibitor . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and hazards.

properties

IUPAC Name

N-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11(21)19-14-4-2-12(3-5-14)16(22)20-7-6-15-13(9-20)8-17-10-18-15/h2-5,8,10H,6-7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWPZFILZWDJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.